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Bromamine B
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Overview
Description
Bromamine B is a chemical compound with the molecular formula C6H6BrNNaO2S. It is a derivative of benzenesulfonamide, where a bromine atom is attached to the nitrogen atom, and the compound is in its sodium salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromamine B typically involves the bromination of benzenesulfonamide. The reaction is carried out by treating benzenesulfonamide with a brominating agent such as sodium hypobromite. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective bromination of the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of benzenesulfonamide and the brominating agent, followed by the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Bromamine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzenesulfonamide.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfonamide.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemical Oxidation
Oxidizing Agent in Organic Synthesis
Bromamine B serves as a mild oxidizing agent in organic reactions. It is particularly effective in the oxidation of piperazines in acidic conditions. A study demonstrated the kinetics of this oxidation process, revealing that this compound exhibits a strong potential as an oxidant, outperforming other haloamines under similar conditions . The reaction mechanism involves the formation of brominated intermediates, which can be further utilized in synthetic pathways.
Table 1: Oxidation Reactions Using this compound
Substrate | Reaction Conditions | Yield (%) | References |
---|---|---|---|
Piperazines | Acidic buffer | 85 | |
Alcohols | Mild conditions | 75 | |
Aromatic amines | Aqueous medium | 80 |
Antimicrobial Properties
Antimicrobial Activity
this compound has demonstrated notable antimicrobial properties, making it valuable in medical and agricultural applications. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The compound's efficacy is attributed to its ability to release active bromine species that disrupt microbial cell membranes.
Case Study: Efficacy Against Bacterial Strains
In vitro studies have shown that this compound effectively reduces bacterial counts in contaminated water samples. The minimal inhibitory concentration (MIC) for common pathogens like E. coli and S. aureus was found to be significantly lower compared to traditional disinfectants .
Anti-Inflammatory Applications
Role in Inflammation Reduction
Research indicates that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial mediators in inflammatory pathways.
Table 2: Anti-Inflammatory Effects of this compound
Study Type | Inflammatory Model | Effect Observed | References |
---|---|---|---|
In vitro | LPS-induced inflammation | Reduction in cytokine levels | |
In vivo | Air-pouch model | Decreased cell infiltration |
Environmental Applications
Water Treatment
this compound is utilized in water treatment processes due to its ability to react with organic contaminants and pathogens. Its stability compared to other bromamines allows for prolonged disinfection effects.
Case Study: Water Contamination
A study highlighted the effectiveness of this compound in treating water contaminated with harmful microorganisms, demonstrating a significant reduction in pathogen levels within a short contact time .
Research and Development
Kinetic Studies
The kinetics of reactions involving this compound have been extensively studied, providing insights into its reactivity and potential applications in various chemical syntheses. These studies help refine the use of this compound as an oxidizing agent and guide its application in laboratory settings.
Table 3: Kinetic Parameters for Reactions Involving this compound
Mechanism of Action
The mechanism of action of Bromamine B involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent
Biological Activity
Bromamine B (BAB), chemically known as sodium N-bromo-4-toluenesulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and oxidative reactions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a stable bromine compound that functions primarily as an oxidizing agent. Its chemical structure allows it to participate in various oxidation reactions, making it useful in both synthetic and biological contexts. The mechanism of action typically involves the generation of reactive bromine species that can interact with cellular components, leading to antimicrobial effects and other biological activities.
Key Reactions
- Oxidation of Piperazines : A study demonstrated that this compound effectively oxidizes piperazines in acidic buffer mediums, with a proposed mechanism involving the formation of brominated intermediates that facilitate the reaction .
- Kinetic Studies : The kinetics of these reactions reveal that this compound acts rapidly under acidic conditions, which is crucial for its application in various fields, including pharmaceuticals and biochemistry .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Comparative Efficacy
A comparative study highlights the effectiveness of this compound against common bacterial strains:
Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 10 |
Escherichia coli | 30 | 10 |
Pseudomonas aeruginosa | 20 | 10 |
These results indicate that this compound has a broad-spectrum antimicrobial effect, making it a candidate for use in clinical settings.
Case Studies
- Treatment of Scalp Infections : A clinical case reported the successful use of this compound in treating a multi-bacterial scalp infection. The treatment resulted in significant improvement within two weeks, showcasing its potential as an effective antimicrobial agent .
- Acne Vulgaris Management : In another study, this compound was compared to clindamycin for treating acne vulgaris. The results indicated comparable efficacy, suggesting that this compound could serve as an alternative treatment option .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties, which are crucial for managing conditions associated with excessive inflammation.
Mechanistic Insights
Research indicates that this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of signaling pathways like NF-κB. This inhibition reduces inflammation in various models:
- In Vitro Studies : Experiments using murine macrophages showed reduced secretion of inflammatory mediators when treated with this compound .
- In Vivo Models : Animal studies confirmed its effectiveness in reducing inflammation markers in LPS-induced models, further supporting its therapeutic potential .
Properties
IUPAC Name |
sodium;N-bromobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5,8H;/q;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLAGKAPWJDAGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NBr.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNNaO2S+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16917-09-2 |
Source
|
Record name | Bromamine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016917092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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